5-(Tributylstannyl)pyridine-3-carbaldehyde--1,1-dimethoxyethane (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-5-(tributylstannyl)-pyridine dimethylacetal is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of a tin atom bonded to carbon atoms. The structure of 3-Formyl-5-(tributylstannyl)-pyridine dimethylacetal includes a pyridine ring substituted with a formyl group and a tributylstannyl group, along with a dimethylacetal functional group. This compound is of interest in organic synthesis and various scientific research applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-5-(tributylstannyl)-pyridine dimethylacetal typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and an aldehyde.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyridine is treated with a formylating agent such as DMF and POCl3.
Dimethylacetal Formation: The final step involves the protection of the formyl group as a dimethylacetal, which can be achieved by reacting the formylated pyridine with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of 3-Formyl-5-(tributylstannyl)-pyridine dimethylacetal would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-5-(tributylstannyl)-pyridine dimethylacetal undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tributylstannyl group can participate in Stille coupling reactions, where it is replaced by various organic groups in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalysts (Pd(PPh3)4), organic halides
Major Products
Oxidation: 3-Carboxy-5-(tributylstannyl)-pyridine dimethylacetal
Reduction: 3-Hydroxymethyl-5-(tributylstannyl)-pyridine dimethylacetal
Substitution: Various substituted pyridine derivatives depending on the organic halide used
Scientific Research Applications
3-Formyl-5-(tributylstannyl)-pyridine dimethylacetal has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Medicinal Chemistry: The compound can be used in the synthesis of potential pharmaceutical agents, particularly those targeting pyridine-containing scaffolds.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s reactivity can be exploited in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 3-Formyl-5-(tributylstannyl)-pyridine dimethylacetal involves its reactivity towards various chemical reagents. The formyl group can undergo nucleophilic addition reactions, while the tributylstannyl group can participate in cross-coupling reactions. The dimethylacetal group serves as a protecting group for the formyl functionality, preventing unwanted side reactions during synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Formyl-5-(tributylstannyl)-furan: Similar structure but with a furan ring instead of a pyridine ring.
3-Formyl-5-(tributylstannyl)-thiophene: Similar structure but with a thiophene ring instead of a pyridine ring.
3-Formyl-5-(tributylstannyl)-benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
3-Formyl-5-(tributylstannyl)-pyridine dimethylacetal is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to furan, thiophene, or benzene rings. The pyridine ring’s nitrogen atom can participate in coordination chemistry, making this compound particularly useful in catalysis and coordination complexes.
Properties
CAS No. |
1264193-67-0 |
---|---|
Molecular Formula |
C22H41NO3Sn |
Molecular Weight |
486.3 g/mol |
IUPAC Name |
1,1-dimethoxyethane;5-tributylstannylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H4NO.C4H10O2.3C4H9.Sn/c8-5-6-2-1-3-7-4-6;1-4(5-2)6-3;3*1-3-4-2;/h2-5H;4H,1-3H3;3*1,3-4H2,2H3; |
InChI Key |
IAWZQZUNIFJMAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C=O.CC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.